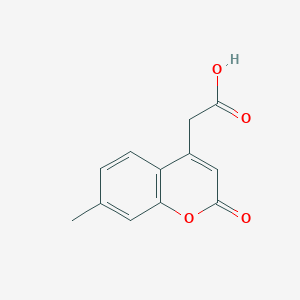

2-(7-methyl-2-oxo-2H-chromen-4-yl)acetic acid

説明

Overview of Coumarin Derivatives

Coumarin derivatives constitute a vast family of organic compounds characterized by the fundamental 2H-1-benzopyran-2-one core structure, which consists of fused benzene and alpha-pyrone rings. These compounds are classified into four primary groups: simple coumarins, furanocoumarins, pyranocoumarins, and pyrone-substituted coumarins. Simple coumarins encompass hydroxylated, alkoxylated, and alkylated derivatives of the basic coumarin structure along with their glycosides, including compounds such as umbelliferone, skimmin, limettin, herniarin, esculetin, and esculin.

The chemical diversity within coumarin derivatives extends to furanocoumarins, which feature a furan ring fused with the coumarin backbone and are further subdivided into C6/C7 linear type and C7/C8 angular type based on the attachment position of the furan ring. Examples include psoralen, xanthotoxin, bergapten, imperatorin, and isopimpinellin. Pyranocoumarins contain a six-membered pyran ring fused with the benzene ring via C6-7 linear or C7-8 angular positions, exemplified by compounds such as visnadin, xanthyletin, and seselin.

| Coumarin Classification | Key Structural Features | Representative Compounds |

|---|---|---|

| Simple Coumarins | Hydroxylated, alkoxylated derivatives | Umbelliferone, herniarin, esculetin |

| Furanocoumarins | Furan ring fusion (C6/C7 or C7/C8) | Psoralen, bergapten, imperatorin |

| Pyranocoumarins | Pyran ring fusion (C6-7 or C7-8) | Visnadin, xanthyletin, seselin |

| Pyrone-substituted | Various substitutions on pyrone ring | 4-hydroxycoumarins, dicoumarol |

The structural complexity of coumarin derivatives enables diverse biological activities including anticoagulant, anti-inflammatory, antioxidant, antiviral, antimicrobial, and anticancer properties. Notably, 4-hydroxycoumarins exhibit anticoagulant properties that are absent in the parent coumarin molecule, demonstrating how structural modifications can dramatically alter biological activity. These compounds serve as essential scaffolds in medicinal chemistry, with some derivatives finding clinical applications as anticoagulants, such as warfarin and phenprocoumon.

Historical Context and Discovery

The historical development of coumarin chemistry traces back to 1820 when H. A. Vogel first isolated coumarin from tonka beans (Dipteryx odorata), initially mistaking it for benzoic acid. Simultaneously, Nicholas Jean Baptiste Gaston Guibourt of France independently isolated the same compound, correctly recognizing its distinct nature and naming it "coumarine" in his presentation to the Académie Royale de Médecine. In 1835, French pharmacist A. Guillemette provided definitive proof that Vogel and Guibourt had isolated identical substances.

The synthetic era of coumarin chemistry commenced in 1868 when English chemist William Henry Perkin successfully synthesized coumarin, marking the beginning of systematic synthetic approaches to these compounds. Perkin's work represented a pivotal moment in organic chemistry, as it demonstrated the possibility of creating naturally occurring compounds through synthetic methods. This achievement laid the foundation for modern synthetic organic chemistry and opened new avenues for pharmaceutical development.

The industrial significance of coumarin became apparent with its incorporation into the fragrance industry, particularly when it was first used in Houbigant's Fougère Royale perfume in 1882. This application highlighted the practical utility of synthetic coumarin derivatives beyond their scientific interest. The development continued with advances in synthetic methodologies, including the Perkin reaction between salicylaldehyde and acetic anhydride, which became a popular route to coumarin synthesis.

Modern synthetic approaches have expanded significantly, encompassing methods such as the Pechmann condensation and Kostanecki acylation, which can also be used to produce chromones. These synthetic developments have enabled the creation of diverse coumarin derivatives with tailored properties for specific applications in pharmaceuticals, fragrances, and materials science.

Significance in Coumarin Chemistry

2-(7-methyl-2-oxo-2H-chromen-4-yl)acetic acid occupies a unique position within coumarin chemistry due to its structural features that combine the basic coumarin framework with an acetic acid functionality. This compound belongs to the category of 4-substituted coumarins, where the acetic acid group at position 4 provides a reactive site for further chemical modifications. The presence of the methyl group at position 7 introduces additional steric and electronic effects that influence the compound's reactivity and properties.

The synthesis of this compound typically involves sophisticated organic transformations, including reactions of 7-hydroxy-4-methylcoumarin with ethyl chloroacetate in the presence of strong bases such as sodium hydride. The reaction proceeds through ester formation followed by hydrolysis to yield the target compound. This synthetic pathway demonstrates the versatility of coumarin chemistry in enabling complex molecular constructions.

Recent research has highlighted the significance of this compound as a scaffold for developing new biologically active compounds. Studies have shown that derivatives prepared from this compound exhibit notable antioxidant properties, making them valuable candidates for pharmaceutical applications. The compound serves as a key intermediate in the synthesis of Schiff's bases, hydrazides, and other functionalized derivatives that expand the chemical space accessible through coumarin chemistry.

| Property | Value | Reference |

|---|---|---|

| Molecular Formula | C₁₂H₁₀O₄ | |

| Molecular Weight | 218.21 g/mol | |

| Melting Point | 190-194°C | |

| Boiling Point | 448.7°C (predicted) | |

| Density | 1.334 g/cm³ (predicted) | |

| Solubility | DMSO, Methanol |

The compound's chemical reactivity enables various transformations including oxidation to quinones, reduction to hydroxy derivatives, and electrophilic substitution reactions at the aromatic ring. These reactions utilize common reagents such as potassium permanganate for oxidation, sodium borohydride for reduction, and bromine or nitric acid for substitution reactions.

Research Scope and Objectives

Contemporary research involving this compound encompasses multiple scientific domains, reflecting the compound's versatility as a synthetic building block and its potential for biological applications. Current investigations focus on developing new synthetic methodologies for preparing this compound and its derivatives, with emphasis on improving reaction efficiency, selectivity, and environmental compatibility.

Recent studies have explored green chemistry approaches for coumarin synthesis, including the use of deep eutectic solvents, microwave-assisted reactions, and solvent-free conditions. These methodologies align with sustainable chemistry principles while maintaining high yields and product purity. For example, Knoevenagel condensation reactions using environmentally benign catalysts have shown promising results for synthesizing coumarin derivatives under mild conditions.

The development of new coumarin derivatives continues to attract significant research attention, particularly in the context of medicinal chemistry applications. Researchers have designed and synthesized twelve coumarin derivatives using 2-(2-oxo-2H-chromen-4-yl)acetic acid scaffolds conjugated with amino acid esters or tyramine, demonstrating the compound's utility in drug discovery programs. These studies have revealed promising antioxidant activities, encouraging further exploration of structure-activity relationships.

| Research Area | Key Developments | Potential Applications |

|---|---|---|

| Synthetic Methodology | Green chemistry approaches, microwave synthesis | Sustainable manufacturing |

| Medicinal Chemistry | Antioxidant derivatives, antimicrobial compounds | Drug development |

| Materials Science | Photoactive materials, sensors | Electronic devices |

| Analytical Chemistry | Fluorescent probes, detection systems | Chemical analysis |

Future research directions include exploring metal-coumarin complexes, as studies have shown that incorporating metal ions into coumarin derivatives can enhance their biological activities compared to the free ligands. This approach opens new possibilities for developing advanced materials with tailored properties for specific applications in catalysis, sensing, and biomedical technologies.

特性

IUPAC Name |

2-(7-methyl-2-oxochromen-4-yl)acetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H10O4/c1-7-2-3-9-8(5-11(13)14)6-12(15)16-10(9)4-7/h2-4,6H,5H2,1H3,(H,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VDQLZKYCWITDPF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC2=C(C=C1)C(=CC(=O)O2)CC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H10O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30964989 | |

| Record name | (7-Methyl-2-oxo-2H-1-benzopyran-4-yl)acetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30964989 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

218.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

50764-81-3 | |

| Record name | (7-Methyl-2-oxo-2H-1-benzopyran-4-yl)acetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30964989 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

準備方法

Resorcinol and Ethyl 3-Ketoglutarate

A modified Pechmann approach uses resorcinol and ethyl 3-ketoglutarate (a β-keto ester with a CH2COOEt side chain) in the presence of sulfuric acid. Cyclization forms the coumarin core with a CH2COOEt group at position 4, which is hydrolyzed to the carboxylic acid.

Reaction Conditions :

- Catalyst : Concentrated H2SO4 (10% w/w)

- Temperature : 90–120°C

- Time : 3–5 hours

- Yield : ~70–75% after hydrolysis.

Limitations : Ethyl 3-ketoglutarate is less readily available than ethyl acetoacetate, complicating scalability.

Microwave-Assisted One-Pot Synthesis

Microwave irradiation enhances reaction efficiency by reducing time and improving yields. A solvent-free protocol combines 2-hydroxy-5-methylbenzaldehyde (for the 7-methyl group) and malonic acid (for the acetic acid side chain) with acetic anhydride and triethylamine.

Procedure :

- Mix 2-hydroxy-5-methylbenzaldehyde (10 mmol), malonic acid (10 mmol), and triethylamine (5 mmol).

- Irradiate at 120 W for 5–6 minutes.

- Pour into ice-cold water, filter, and recrystallize from ethanol.

Results :

Advantages :

- No solvent required, aligning with green chemistry principles.

- Rapid reaction time (<10 minutes).

Post-Synthetic Modification of 7-Methylcoumarin

Bromination and Substitution

- Synthesize 7-methylcoumarin via Pechmann condensation of resorcinol and ethyl acetoacetate.

- Brominate at position 4 using N-bromosuccinimide (NBS) in CCl4 under UV light.

- Substitute bromide with sodium cyanide (NaCN) in DMF at 80°C.

- Hydrolyze nitrile to carboxylic acid using 6M HCl.

Key Data :

Friedel-Crafts Acylation

Introduce the acetic acid group via Friedel-Crafts acylation using chloroacetyl chloride and AlCl3.

Conditions :

Hydrolysis of Ester Precursors

Ester derivatives (e.g., methyl or ethyl 2-(7-methyl-2-oxo-2H-chromen-4-yl)acetate) are hydrolyzed to the acid using acidic or basic conditions.

Procedure :

- Synthesize ester : React 7-methyl-4-bromocoumarin with ethyl bromoacetate in K2CO3/acetone.

- Hydrolyze : Reflux with 10% NaOH (2 hours) or H2SO4 (3 hours).

Yields :

Comparative Analysis of Methods

| Method | Starting Materials | Yield | Time | Complexity |

|---|---|---|---|---|

| Pechmann Condensation | Resorcinol, ethyl 3-ketoglutarate | 70–75% | 3–5 h | Moderate |

| Microwave Synthesis | 2-Hydroxy-5-methylbenzaldehyde | 85–88% | 10 min | Low |

| Bromination-Substitution | 7-Methylcoumarin, NBS, NaCN | 50–55% | 12 h | High |

| Ester Hydrolysis | Ethyl ester derivative | 90–95% | 2–3 h | Low |

Key Findings :

- Microwave synthesis offers the best balance of yield and efficiency.

- Ester hydrolysis is optimal for large-scale production due to high yields and simplicity.

- Bromination-substitution is less favorable due to multi-step complexity.

Industrial-Scale Production Considerations

Catalytic Optimization

Solid acid catalysts (e.g., sulfonated diatomite) improve Pechmann condensation efficiency:

Solvent Recycling

Ethanol and acetone are recoverable via distillation, reducing waste and cost.

Emerging Techniques

Enzymatic Synthesis

Lipase-catalyzed esterification and hydrolysis are under exploration for eco-friendly production.

Flow Chemistry

Continuous-flow reactors enhance safety and scalability for bromination and hydrolysis steps.

化学反応の分析

Types of Reactions: 2-(7-methyl-2-oxo-2H-chromen-4-yl)acetic acid undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding quinones.

Reduction: Reduction reactions can convert the keto group to a hydroxyl group.

Substitution: Electrophilic substitution reactions can occur at the aromatic ring.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

Substitution: Reagents like bromine or nitric acid can be used for substitution reactions.

Major Products:

Oxidation: Formation of quinones.

Reduction: Formation of hydroxy derivatives.

Substitution: Formation of halogenated or nitrated derivatives.

科学的研究の応用

Chemistry

2-(7-methyl-2-oxo-2H-chromen-4-yl)acetic acid serves as a crucial building block in synthesizing more complex molecules. Its ability to undergo various chemical reactions, including oxidation and reduction, makes it versatile for creating derivatives with enhanced properties.

| Reaction Type | Example Products | Reagents Used |

|---|---|---|

| Oxidation | Quinones | Potassium permanganate |

| Reduction | Hydroxy derivatives | Sodium borohydride |

| Substitution | Halogenated derivatives | Bromine, nitric acid |

Biology

The compound has been extensively studied for its biological activities, particularly its antimicrobial and anticancer properties.

Antimicrobial Activity

Research indicates that derivatives of this compound exhibit significant antimicrobial effects against various pathogens, including Staphylococcus pneumoniae and Pseudomonas aeruginosa. For instance, specific hydrazide derivatives derived from this compound showed promising results in inhibiting bacterial growth .

Anticancer Potential

Studies have suggested that this compound may inhibit cyclooxygenase enzymes involved in inflammatory pathways, demonstrating potential as an anticancer agent by reducing inflammation-related tumor growth .

Medicine

Due to its anti-inflammatory and antioxidant properties, the compound is being explored for therapeutic applications in treating diseases such as arthritis and cancer. Its mechanisms include:

- Inhibition of inflammatory mediators.

- Modulation of oxidative stress responses.

Case Study: In Vivo Effects

In animal models, varying dosages of the compound have shown beneficial effects in reducing inflammation and oxidative stress, highlighting its potential for therapeutic use .

Industry

In addition to its pharmaceutical applications, this compound is utilized in developing photoactive materials and sensors due to its unique optical properties.

作用機序

The mechanism of action of 2-(7-methyl-2-oxo-2H-chromen-4-yl)acetic acid involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit certain enzymes involved in disease pathways, leading to therapeutic effects. The exact molecular targets and pathways can vary depending on the specific application and biological context .

類似化合物との比較

4-methylumbelliferone: Another coumarin derivative with similar structural features.

7-hydroxy-4-methylcoumarin: A precursor in the synthesis of 2-(7-methyl-2-oxo-2H-chromen-4-yl)acetic acid.

4-methyl-2-oxo-2H-chromen-7-yl acetate: A related compound with different functional groups.

Uniqueness: this compound is unique due to its specific acetic acid moiety attached to the chromen-4-yl structure. This modification imparts distinct chemical and biological properties, making it valuable for various applications .

生物活性

2-(7-Methyl-2-oxo-2H-chromen-4-yl)acetic acid, a derivative of coumarin, has garnered attention in the scientific community due to its diverse biological activities. Coumarins are known for their wide-ranging pharmacological properties, including anti-inflammatory, antimicrobial, antioxidant, and anticancer effects. This article explores the biological activity of this compound, focusing on its mechanisms of action, biochemical pathways, and potential therapeutic applications.

The biological activity of this compound is primarily attributed to its interaction with various biological targets:

- Enzyme Inhibition : The compound has been shown to inhibit cyclooxygenase (COX) enzymes, which play a crucial role in the inflammatory response. This inhibition leads to reduced production of pro-inflammatory mediators.

- Receptor Modulation : It modulates receptor signaling pathways that are critical in cellular responses to stress and inflammation. Studies indicate that it can enhance the expression of genes involved in oxidative stress responses.

- Cellular Metabolism : The compound influences cellular metabolism by interacting with metabolic pathways, particularly those involved in inflammation and oxidative stress.

| Property | Description |

|---|---|

| Molecular Formula | C12H10O3 |

| Molecular Weight | 206.21 g/mol |

| Solubility | Soluble in organic solvents |

| Stability | Stable under acidic and neutral conditions |

| Metabolism | Metabolized by cytochrome P450 enzymes |

Anti-inflammatory Effects

Research has demonstrated that this compound exhibits significant anti-inflammatory properties. In vitro studies have shown that it reduces the levels of inflammatory cytokines in cell cultures exposed to inflammatory stimuli .

Antimicrobial Activity

The compound has also been evaluated for its antimicrobial properties. In a study examining various coumarin derivatives, this compound showed potent activity against several bacterial strains, including Staphylococcus aureus and Escherichia coli .

Anticancer Potential

The anticancer effects of this compound have been explored in various cancer cell lines. For instance, it exhibited cytotoxic effects on MCF-7 breast cancer cells with an IC50 value indicating significant potency . The compound's ability to induce apoptosis in cancer cells further underscores its potential as a therapeutic agent .

Case Studies

- In Vitro Study on MCF-7 Cells : A study reported that this compound significantly inhibited cell proliferation in MCF-7 cells with an IC50 value of approximately 9.54 μM, demonstrating its potential as an anticancer agent .

- Anti-inflammatory Activity Assessment : An experimental model assessed the anti-inflammatory effects of this compound by measuring the levels of TNF-alpha and IL-6 in LPS-stimulated macrophages. Results indicated a marked reduction in these cytokines when treated with varying concentrations of the compound.

Pharmacokinetics

The pharmacokinetic profile of this compound suggests good absorption and distribution within biological systems. It undergoes extensive metabolism primarily via cytochrome P450 enzymes, resulting in various metabolites that may also exert biological effects.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes and reaction optimization strategies for 2-(7-methyl-2-oxo-2H-chromen-4-yl)acetic acid?

- Methodology : The compound can be synthesized via nucleophilic substitution or ester hydrolysis. For example, analogous coumarin derivatives (e.g., 7-methoxycoumarin-4-acetic acid) are synthesized by condensing substituted phenols with β-keto esters under acidic conditions . Reaction optimization may involve adjusting solvent polarity (e.g., using acetic acid or ethanol) and temperature (80–100°C) to improve yields. Post-synthesis purification via recrystallization or column chromatography is critical, as seen in structurally similar compounds like methyl 2-(7-hydroxy-2-oxo-2H-chromen-4-yl)acetate .

- Key Parameters : Monitor reaction progress using TLC or HPLC. Typical yields for coumarin derivatives range from 50–75% depending on substituent steric effects .

Q. What spectroscopic and chromatographic techniques are most effective for characterizing this compound?

- Methodology :

- NMR : Use - and -NMR to confirm the coumarin backbone and acetic acid side chain. For example, the methyl group at position 7 typically appears as a singlet (~δ 2.3 ppm), while the carbonyl (2-oxo) resonates at δ 160–170 ppm .

- Mass Spectrometry : High-resolution MS (HRMS) validates the molecular formula (e.g., CHO, monoisotopic mass 234.0528) .

- X-ray Crystallography : Resolve crystal structures to confirm stereochemistry, as demonstrated for methyl 2-(7-hydroxy-2-oxo-2H-chromen-4-yl)acetate .

Q. How can researchers assess the biological activity of this compound in enzyme inhibition assays?

- Methodology : Coumarin derivatives are often evaluated as fluorescent probes or enzyme substrates. For instance, methyl esters of similar compounds serve as switchable fluorescent substrates for bacterial β-glucuronidase detection .

- Protocol :

Prepare a stock solution in DMSO (≤1% v/v to avoid cytotoxicity).

Use fluorescence spectroscopy (excitation/emission: 360/450 nm) to monitor enzymatic cleavage kinetics.

Validate results with positive controls (e.g., 4-methylumbelliferone) and replicate experiments to address variability .

Advanced Research Questions

Q. How can contradictory data on biological activity between structural analogs be resolved?

- Methodology :

- Comparative SAR Analysis : Compare substituent effects (e.g., methoxy vs. methyl groups) on activity. For example, 7-methoxycoumarin-4-acetic acid and 7-methyl derivatives may exhibit differing fluorescence quantum yields due to electronic effects.

- Controlled Replication : Standardize assay conditions (pH, temperature, enzyme concentration) across studies. Discrepancies in IC values for similar compounds (e.g., 6,8-dimethyl-4-oxochromen derivatives) often arise from variations in solvent systems .

Q. What strategies mitigate stability issues during storage and handling?

- Methodology :

- Storage : Store in airtight, light-resistant containers at −20°C. Avoid moisture, as acetic acid side chains are prone to hydrolysis .

- Stability Testing : Conduct accelerated degradation studies (40°C/75% RH for 4 weeks) and monitor purity via HPLC. Structural analogs like 2-((4-butyl-2-oxo-2H-chromen-7-yl)oxy)acetic acid degrade via oxidation at the 2-oxo position .

Q. How can researchers evaluate the environmental impact of this compound?

- Methodology :

- Ecotoxicology Assays : Follow OECD guidelines for aquatic toxicity testing. Analogous compounds (e.g., phenoxyacetic acid derivatives) exhibit high toxicity to Daphnia magna (LC < 1 mg/L) .

- Degradation Studies : Assess photolytic/hydrolytic degradation pathways. For example, MCPA (a structurally related herbicide) degrades via microbial action in soil, but persistence varies with pH .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。